Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine
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Overview
Description
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroethylamine with trifluoromethylthiol in the presence of a base, such as sodium hydride, under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a simpler thiol group.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance biological activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Trifluoromethylbenzene: Known for its use in the synthesis of various fluorinated compounds.
Uniqueness
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both an amine group and a trifluoromethylsulfanyl group, which can impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C4H8F3NS |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C4H8F3NS/c1-8-2-3-9-4(5,6)7/h8H,2-3H2,1H3 |
InChI Key |
GQIPDJSLKNYKRU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC(F)(F)F |
Origin of Product |
United States |
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